2-(2-Methoxyphenyl)propan-2-amin-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

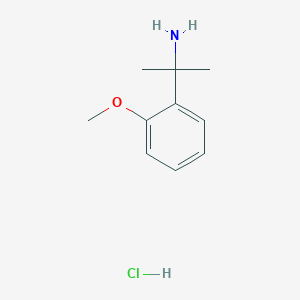

2-(2-Methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that is structurally related to a variety of pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis. The compound features an aromatic ring with a methoxy substituent and a secondary amine, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored using enzymatic strategies. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which shares a similar backbone to the compound . This method utilized transaminases and lipases to achieve high enantioselectivity. Although the target compound is not brominated, the methodology could potentially be adapted for the synthesis of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride would consist of a phenyl ring substituted with a methoxy group at the ortho position, and a secondary amine attached to a propan-2-amine moiety. The presence of the methoxy group could influence the electronic properties of the aromatic system and potentially affect the reactivity of the amine. Structural confirmation techniques such as IR, 1H NMR, and MS are typically employed to confirm the structure of synthesized compounds, as seen in the synthesis of a related compound, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride .

Chemical Reactions Analysis

The reactivity of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride would be influenced by the presence of the methoxy group and the secondary amine. The methoxy group is an electron-donating substituent, which could activate the aromatic ring towards electrophilic substitution reactions. The secondary amine could undergo various reactions, including alkylation, acylation, and reductive amination. An example of a related reaction is the reductive amination of 1-phenyl-2-propanone to produce methamphetamine, where an impurity was identified as a related amine hydrochloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride would include its solubility in water due to the hydrochloride salt form, which would make it more amenable to biological studies or pharmaceutical applications. The compound's melting point, boiling point, and stability would be influenced by the presence of the methoxy group and the secondary amine. The methoxy group could also confer additional properties, such as UV absorption, as seen with a related compound, (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, which exhibited UV-blocking effects .

Wissenschaftliche Forschungsanwendungen

Neurowissenschaften und Neuropharmakologie

Antidepressive Eigenschaften

Analgetische Wirkungen

Kardiologische Forschung

Chemische Synthese und Pharmazeutische Chemie

Pharmakokinetik und Metabolismus

Wirkmechanismus

Target of Action

It is known that similar compounds often interact with neurotransmitter systems, particularly the serotonin system .

Mode of Action

Compounds of similar structure have been known to act as potent and selective serotonin releasing agents . They may bind to alpha receptors to mediate these effects .

Biochemical Pathways

Given its potential interaction with the serotonin system, it may influence pathways related to mood regulation, sleep, and other cognitive functions .

Result of Action

If it acts as a serotonin releasing agent, it could potentially influence neuronal signaling and synaptic plasticity .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds can act as a chemoselective reagent for an amine protection/deprotection sequence . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

Similar compounds have been shown to act as a chemoselective reagent in amine protection/deprotection sequences . This suggests that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Similar compounds have been shown to participate in various metabolic pathways, suggesting that 2-(2-Methoxyphenyl)propan-2-amine hydrochloride could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-6-4-5-7-9(8)12-3;/h4-7H,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQHTXFCLGHENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2540831.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2540832.png)

![N-(1-cyanocyclopentyl)-4-({2-hydroxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}sulfonyl)benzamide](/img/structure/B2540840.png)

![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)

![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)

![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)

![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)